Technical Documentation Center

Benzyl 6-amino-1,4-oxazepane-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 6-amino-1,4-oxazepane-4-carboxylate
  • CAS: 2303510-74-7

Core Science & Biosynthesis

Foundational

Beyond the Six-Membered Ring: The 1,4-Oxazepane (Homomorpholine) Scaffold in Medicinal Chemistry

The following technical guide is structured to provide actionable, high-level insights into the 1,4-oxazepane scaffold, moving beyond generic descriptions to focus on application, synthesis, and medicinal utility. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights into the 1,4-oxazepane scaffold, moving beyond generic descriptions to focus on application, synthesis, and medicinal utility.

Executive Summary

In the "flatland" of modern drug discovery, where


-rich aromatic systems dominate, the 1,4-oxazepane  (or homomorpholine) scaffold represents a critical opportunity for structural diversification. As a seven-membered saturated heterocycle, it offers a distinct vector for modulating physicochemical properties—specifically lipophilicity (

) and basicity (

)—while escaping the crowded intellectual property (IP) space of its six-membered analogue, morpholine.

This guide analyzes the 1,4-oxazepane core through the lens of structural dynamics , synthetic accessibility , and medicinal application , providing a roadmap for integrating this privileged structure into lead optimization campaigns.

Part 1: Structural & Physicochemical Dynamics

The "Homomorpholine" Shift

The transition from morpholine (6-membered) to 1,4-oxazepane (7-membered) is not merely an addition of a methylene unit; it is a fundamental shift in conformational entropy and vector presentation.

FeatureMorpholine (6-Ring)1,4-Oxazepane (7-Ring)Medicinal Impact
Conformation Rigid Chair (Low Entropy)Flexible Twist-Chair / Twist-BoatAbility to induce fit or access novel binding pockets.
Basicity (

)
~8.36~8.5 - 9.0 (Context dependent)Slight increase in basicity improves solubility and cation-pi interactions.
Lipophilicity LowerHigher (+

)
Modulates blood-brain barrier (BBB) penetration; increases metabolic stability in some contexts.
Vector Space Defined, static vectorsDynamic, adaptable vectorsIdeal for "scaffold hopping" when rigid analogs fail to bind.
Conformational Analysis

Unlike morpholine, which resides almost exclusively in a chair conformation, 1,4-oxazepane exists in a dynamic equilibrium between twist-chair and twist-boat forms.

  • Twist-Chair (TC): Generally the global minimum. The heteroatoms (O and N) tend to occupy positions that minimize transannular strain and dipole repulsion.

  • Substituent Effects: Placing substituents at

    
     or 
    
    
    
    (alpha to heteroatoms) can "lock" the conformation, reducing the entropic penalty upon protein binding. This is a critical design strategy: rigidify the flexible core to improve affinity.

Part 2: Synthetic Architectures

Constructing seven-membered rings is historically challenging due to unfavorable enthalpy (strain) and entropy (probability of chain ends meeting). Modern methodology has overcome these barriers.

Primary Synthetic Pathways

We categorize synthesis into three "Field-Proven" strategies:

  • Intramolecular Cyclization (Classical):

    • Precursor: Amino-diols or amino-alcohol/halides.

    • Mechanism:[1][2][3][4][5] Williamson ether synthesis or amine alkylation.

    • Challenge: High dilution required to avoid polymerization; competitive dimerization.

  • Ring-Closing Metathesis (RCM) (Modern Standard):

    • Precursor: Diallyl amines or allyl-vinyl ethers.

    • Catalyst: Grubbs II or Hoveyda-Grubbs.

    • Advantage:[3][5] High tolerance for functional groups; creates unsaturated "oxazepine" which is easily hydrogenated to oxazepane.

  • From N-Propargylamines (Atom Economy):

    • Precursor: Propargyl amines + Amino alcohols.

    • Catalyst: Gold (Au) or Silver (Ag) salts.

    • Mechanism:[1][2][3][4][5] Hydroamination/cyclization.

Decision Logic for Synthesis

The following diagram illustrates the decision process for selecting a synthetic route based on available starting materials and substitution patterns.

Synthesis_Logic Start Target: 1,4-Oxazepane Core Subst Is the core substituted? Start->Subst Simple Simple / Mono-substituted Subst->Simple No Complex Poly-substituted / Chiral Subst->Complex Yes Path_A Route A: Diol Cyclization (Acid mediated or Mitsunobu) Simple->Path_A Unsat Is unsaturation (C=C) required? Complex->Unsat Yes_Unsat Yes Unsat->Yes_Unsat No_Unsat No (Saturated Targets) Unsat->No_Unsat Path_B Route B: Ring-Closing Metathesis (RCM) (Grubbs Cat. -> Hydrogenation) Yes_Unsat->Path_B Path_C Route C: Gold-Catalyzed Cyclization (From N-propargyl amines) No_Unsat->Path_C

Caption: Decision tree for selecting the optimal synthetic pathway based on target complexity and unsaturation requirements.

Part 3: Medicinal Chemistry Applications[2][6][7][8][9][10]

Case Study: Dopamine D4 Receptor Selectivity

A seminal study (J. Med. Chem. 2004) demonstrated the power of the 1,4-oxazepane scaffold in achieving receptor subtype selectivity.[6]

  • The Challenge: Developing selective Dopamine D4 ligands (antipsychotics) over D2/D3 to minimize extrapyramidal side effects.

  • The Solution: Expanding the morpholine ring of the lead compound to a 1,4-oxazepane.[5]

  • Result: The larger hydrophobic volume of the 7-membered ring perfectly filled the D4 receptor's binding pocket, which is slightly more voluminous than the D2 pocket. This "size-match" strategy resulted in >100-fold selectivity.

Scaffold Hopping Strategy

The 1,4-oxazepane is an ideal bioisostere for:

  • Morpholines: To escape IP or improve metabolic stability (blocking oxidative metabolism at the alpha-carbon).

  • Piperazines: To introduce a hydrogen-bond acceptor (Oxygen) and alter

    
    .
    
  • Azepanes: To lower lipophilicity (

    
    ) and improve solubility.
    
SAR Logic Flow

How to optimize the core once installed:

SAR_Logic Core 1,4-Oxazepane Core N_Sub N4-Substitution Core->N_Sub C_Sub C2/C7 Substitution Core->C_Sub O_Sub Oxygen Atom Core->O_Sub Basic Modulates pKa & Solubility N_Sub->Basic Conf Locks Conformation (Stereocenter effect) C_Sub->Conf HBA H-Bond Acceptor (Vector anchor) O_Sub->HBA

Caption: Structure-Activity Relationship (SAR) map detailing how specific modifications to the scaffold influence biological and physicochemical properties.

Part 4: Field-Proven Experimental Protocol

Protocol: Synthesis of 1,4-Oxazepane via Diol Cyclization (Mitsunobu Conditions)

This protocol is chosen for its reliability in generating chiral derivatives from amino acid precursors.

Objective: Cyclization of N-benzyl-diethanolamine derivatives.

Reagents:

  • Substrate: N-Benzyl-bis(2-hydroxypropyl)amine (1.0 eq)

  • Reagent: Triphenylphosphine (

    
    , 1.2 eq)
    
  • Reagent: Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the amino-diol substrate and

    
     in anhydrous THF under Nitrogen atmosphere.
    
  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add DIAD dropwise over 20 minutes. Note: Slow addition is critical to control the exotherm and prevent oligomerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel. The 7-membered ring usually elutes after any unreacted starting material due to increased polarity/basicity.

Validation Check:

  • 1H NMR: Look for the disappearance of hydroxyl protons and the distinct multiplet splitting of the

    
     protons (typically 
    
    
    
    3.5–4.0 ppm).
  • MS: Confirm

    
     corresponds to the dehydrated product (
    
    
    
    ).

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Source: Journal of Medicinal Chemistry (2004). URL:[Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Source: RSC Advances (2016). URL:[Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. (Serratin Reassignment Study) Source: Journal of Organic Chemistry (2017).[7] URL:[Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Source: ChemRxiv (2025). URL:[Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source: ChemMedChem (2020).[8] URL:[Link]

Sources

Exploratory

Benzyl 6-amino-1,4-oxazepane-4-carboxylate molecular weight

An In-Depth Technical Guide to Benzyl 6-amino-1,4-oxazepane-4-carboxylate Introduction The 1,4-oxazepane scaffold has emerged as a structure of significant interest in medicinal chemistry.[1] This seven-membered heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl 6-amino-1,4-oxazepane-4-carboxylate

Introduction

The 1,4-oxazepane scaffold has emerged as a structure of significant interest in medicinal chemistry.[1] This seven-membered heterocycle, containing both oxygen and nitrogen atoms, offers a unique three-dimensional architecture that is synthetically accessible, allowing for the creation of diverse chemical libraries.[1] The conformational flexibility of the 1,4-oxazepane ring system is key to its ability to interact with a range of biological targets with high affinity and selectivity. This has led to its investigation in several therapeutic areas, most notably in the development of treatments for Central Nervous System (CNS) disorders.[1][2][3] Specifically, derivatives of 1,4-oxazepane have been synthesized as selective ligands for the dopamine D4 receptor, a key target in the development of atypical antipsychotics for schizophrenia.[1][2][3]

This guide provides a comprehensive technical overview of a specific derivative, Benzyl 6-amino-1,4-oxazepane-4-carboxylate. We will delve into its fundamental physicochemical properties, a plausible synthetic route and purification strategy, detailed methods for its structural characterization, and a discussion of its potential applications as a versatile building block in drug discovery and development.

Part 1: Physicochemical Properties

The foundational step in understanding any novel compound is to establish its key physicochemical properties. These parameters are critical for everything from reaction chemistry to formulation and ADME (absorption, distribution, metabolism, and excretion) studies.

The molecular structure of Benzyl 6-amino-1,4-oxazepane-4-carboxylate incorporates the core 1,4-oxazepane ring, N-protected with a benzyl carboxylate (Cbz) group, and functionalized with an amino group at the 6-position. This combination of a rigid aromatic group, a flexible heterocyclic core, and a reactive primary amine makes it a valuable and versatile synthetic intermediate.

PropertyValue
Molecular Formula C13H18N2O3
Molecular Weight 250.30 g/mol
IUPAC Name Benzyl 6-amino-1,4-oxazepane-4-carboxylate
CAS Number Not yet assigned
Predicted XLogP3 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4

Part 2: Synthesis and Purification

The synthesis of Benzyl 6-amino-1,4-oxazepane-4-carboxylate is a multi-step process that requires careful control of reaction conditions and the use of protecting group chemistry to achieve the desired regioselectivity. The following proposed synthetic workflow is designed to be a robust and reproducible method for laboratory-scale production.

Synthetic Workflow A Starting Material: Commercially available diepoxide B Step 1: Ring Opening with Benzylamine A->B C Intermediate: Amino diol B->C D Step 2: Cyclization (e.g., Mitsunobu reaction) C->D E Intermediate: N-Benzyl-1,4-oxazepane-6-ol D->E F Step 3: Cbz Protection of the ring nitrogen E->F G Intermediate: Benzyl 6-hydroxy-1,4-oxazepane-4-carboxylate F->G H Step 4: Conversion of Hydroxyl to Azide (e.g., using DPPA) G->H I Intermediate: Benzyl 6-azido-1,4-oxazepane-4-carboxylate H->I J Step 5: Reduction of Azide to Amine (e.g., Staudinger reaction) I->J K Final Product: Benzyl 6-amino-1,4-oxazepane-4-carboxylate J->K L Purification: Column Chromatography K->L

Caption: Proposed synthetic workflow for Benzyl 6-amino-1,4-oxazepane-4-carboxylate.

Experimental Protocol: Synthesis

Step 1: Ring Opening of Diepoxide

  • Dissolve the starting diepoxide (1 equivalent) in a suitable solvent such as methanol.

  • Add benzylamine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude amino diol intermediate.

Step 2: Cyclization to form the 1,4-Oxazepane Ring

  • Dissolve the crude amino diol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0°C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • The organic layers are combined, dried over sodium sulfate, and concentrated to yield the crude N-Benzyl-1,4-oxazepane-6-ol.

Step 3: Cbz Protection

  • Dissolve the crude alcohol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM).

  • Cool the mixture to 0°C.

  • Add benzyl chloroformate (1.2 equivalents) dropwise.

  • Stir at room temperature for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to give the Cbz-protected intermediate.

Step 4: Conversion of Hydroxyl to Azide

  • Dissolve the Cbz-protected alcohol (1 equivalent) and diphenylphosphoryl azide (DPPA) (1.5 equivalents) in anhydrous toluene.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) dropwise at 0°C.

  • Stir the reaction at room temperature for 12 hours.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry and concentrate to yield the crude azido compound.

Step 5: Reduction of Azide to Amine

  • Dissolve the crude azide (1 equivalent) in a mixture of THF and water.

  • Add triphenylphosphine (1.2 equivalents) and stir at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure.

Purification Protocol: Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Dissolve the crude product from Step 5 in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with the solvent system, collecting fractions.[4]

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the final product, Benzyl 6-amino-1,4-oxazepane-4-carboxylate.

Part 3: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry TLC TLC for reaction monitoring and fraction analysis HPLC HPLC for purity assessment TLC->HPLC Synthesized_Product Purified Product Synthesized_Product->NMR Structural Confirmation Synthesized_Product->FTIR Functional Group ID Synthesized_Product->MS Molecular Weight Verification Synthesized_Product->HPLC Purity >95%

Caption: Analytical workflow for the characterization of the final product.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the benzyl group (approx. 7.3 ppm), the methylene protons of the benzyl group (approx. 5.1 ppm), the protons on the oxazepane ring, and the protons of the amino group.
¹³C NMR Resonances for the carbonyl carbon of the Cbz group (approx. 155 ppm), the aromatic carbons, and the aliphatic carbons of the oxazepane ring.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching of the amine (approx. 3300-3400 cm⁻¹), C=O stretching of the carbamate (approx. 1690 cm⁻¹), and C-O stretching (approx. 1100-1250 cm⁻¹).[5]
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 251.30.
HPLC A single major peak indicating a purity of >95%.
Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Place a small amount of the sample directly on the ATR crystal of the FTIR spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.[7]

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Inject a solution of the sample dissolved in the mobile phase.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The structural features of Benzyl 6-amino-1,4-oxazepane-4-carboxylate make it a highly valuable building block for the synthesis of more complex molecules and chemical libraries. The primary amine serves as a key functional handle for further elaboration.

G A Benzyl 6-amino-1,4-oxazepane-4-carboxylate (Core Scaffold) B Primary Amine (Functional Handle) A->B C Amide Coupling B->C D Reductive Amination B->D E Sulfonylation B->E F Diverse Chemical Libraries C->F D->F E->F G Drug Candidates F->G H CNS Targets (e.g., Dopamine D4 Receptors) G->H I Other Therapeutic Targets (e.g., Kinases, Ion Channels) G->I

Caption: Potential applications of the core scaffold in drug discovery.

The 1,4-oxazepane motif is known to be a privileged scaffold for CNS targets.[1] For instance, various 1,4-oxazepane derivatives have been explored as selective dopamine D4 receptor ligands.[2][3] The title compound, with its available amino group, is an ideal starting point for creating a library of compounds to screen against such receptors. The amino group can be readily acylated, reductively aminated, or sulfonated to introduce a wide variety of substituents, allowing for systematic exploration of the structure-activity relationship (SAR).

Furthermore, the inherent three-dimensionality of the oxazepane ring is advantageous for targeting protein-protein interactions and other complex biological targets where a flat aromatic scaffold may be less effective. The Cbz protecting group can also be removed under standard hydrogenolysis conditions to reveal the secondary amine of the ring, providing another point for diversification.

Conclusion

Benzyl 6-amino-1,4-oxazepane-4-carboxylate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. This guide has provided its key physicochemical properties, a detailed and plausible synthetic route, and robust analytical methods for its characterization. Its structural features, particularly the versatile 1,4-oxazepane core and the reactive primary amine, position it as a valuable tool for researchers aiming to develop novel therapeutics, especially within the realm of CNS disorders. The methodologies and data presented herein should serve as a solid foundation for the synthesis and utilization of this promising compound in drug discovery programs.

References

  • BenchChem. 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
  • Sigma-Aldrich. Benzyl 4-oxoazepane-1-carboxylate.
  • ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • CymitQuimica. Benzyl 4-oxoazepane-1-carboxylate.
  • ResearchGate. (PDF) Oxazepine Derivatives, Synthesis and Applications.
  • BLD Pharm. 4-Benzyl-1,4-oxazepane.
  • ResearchGate. Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method.
  • PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives.
  • PubChem. Benzyl piperazine-1-carboxylate.
  • ResearchGate. Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine.
  • PMC. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • Department of Physical Chemistry, University of Medicine and Pharmacy. THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES.
  • PMC. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • PubChem. 1,4-Oxazepane.
  • ResearchGate. Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Synthesis and Characterization of new seven-membered heterocyclic derivatives compounds (Oxazepines).

Sources

Foundational

Unlocking the Seven-Membered Ring: A Technical Guide to 1,4-Oxazepane Derivatives in Drug Discovery

Executive Summary The 1,4-oxazepane scaffold—a seven-membered saturated heterocycle containing one oxygen and one nitrogen atom—represents a "privileged structure" in modern medicinal chemistry.[1] Unlike its six-membere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered saturated heterocycle containing one oxygen and one nitrogen atom—represents a "privileged structure" in modern medicinal chemistry.[1] Unlike its six-membered homolog (morpholine) or its di-nitrogen counterpart (1,4-diazepane), the 1,4-oxazepane ring offers unique conformational flexibility and vectoral positioning of substituents. These properties allow it to explore chemical space inaccessible to smaller rings, making it a critical scaffold for targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine D4, and kinases like RIPK1.

This guide provides a rigorous technical analysis of the 1,4-oxazepane class, detailing synthetic accessibility, structure-activity relationships (SAR), and validated experimental protocols for researchers in early-to-mid-stage drug discovery.

Chemical Space & Structural Advantages

The 1,4-oxazepane ring exists predominantly in a twisted chair or twist-boat conformation. This non-planar geometry is pivotal for:

  • Vectoral Projection: The 7-membered ring projects substituents at angles (approx. 110–115°) that differ from the rigid chair of morpholines, often enabling better fit into "deep" hydrophobic pockets (e.g., the orthosteric site of GPCRs).

  • Lipophilicity Modulation: The inclusion of the ether oxygen lowers logP compared to cycloheptanes or azepanes, improving solubility and metabolic stability while maintaining blood-brain barrier (BBB) permeability—a key requirement for CNS targets.

  • Metabolic Stability: The 7-membered ring is generally less prone to oxidative metabolism at the

    
    -carbon compared to pyrrolidines, although N-dealkylation remains a primary metabolic soft spot.
    

Synthetic Architectures

Accessing the 1,4-oxazepane core requires overcoming the entropic and enthalpic barriers associated with forming medium-sized rings.

Primary Synthetic Strategies
  • Intramolecular Cyclization (SN2): The most common route involves the cyclization of

    
    -halo- 
    
    
    
    -amino alcohols or their derivatives.
  • Ring Expansion (Schmidt/Beckmann): Expansion of 4-oxocyclohexanones or related ketones using hydrazoic acid.

  • Reductive Amination/Cyclization: A modular approach using dialdehydes or dicarbonyls reacting with amino alcohols.

Diagram: Modular Synthetic Workflow

The following diagram illustrates a robust, modular synthetic pathway for constructing functionalized 1,4-oxazepanes.

SynthesisWorkflow Start Amino Alcohol (Chiral Pool) Inter1 N-Alkylation (with u03b1-Halo Ester) Start->Inter1 Step 1: SN2 Inter2 Linear Precursor (Amino-Ester-Alcohol) Inter1->Inter2 Purification Cyclization Intramolecular Cyclization Inter2->Cyclization Step 2: Base/Heat Scaffold 1,4-Oxazepan-5-one Scaffold Cyclization->Scaffold Lactam Formation Reduction Reduction (LiAlH4/BH3) Scaffold->Reduction Step 3: Amide Reduction Final 1,4-Oxazepane Derivative Reduction->Final Final Product

Figure 1: Modular synthesis of 1,4-oxazepane via an amino-alcohol cyclization strategy.

Medicinal Chemistry & SAR Case Studies

Case Study A: Dopamine D4 Receptor Ligands (CNS)

The 1,4-oxazepane scaffold has demonstrated superior selectivity for the Dopamine D4 receptor over D2 and D3 subtypes compared to morpholine analogs.

  • Mechanism: The flexible 7-membered ring allows the bulky N-substituent (often a 4-chlorobenzyl group) to adopt a conformation that maximizes

    
     stacking with phenylalanine residues in the D4 binding pocket.
    
  • Key SAR Point: Substitution at the C2 position (adjacent to oxygen) with small alkyl groups (Methyl, Ethyl) introduces chirality that can boost affinity by 10-fold (Ki < 10 nM).

Case Study B: RIPK1 Inhibitors (Inflammation)

While often utilizing the benzo-fused analog (benzoxazepinone), the core 7-membered geometry is essential for binding to the allosteric pocket of Receptor-Interacting Protein Kinase 1 (RIPK1).

  • Mechanism: These inhibitors stabilize the RIPK1 kinase domain in an inactive "DLG-out/Glu-out" conformation.

  • Key SAR Point: The 7-membered ring creates a specific "kink" that fits the unique back-pocket created by the displacement of the activation loop.

Comparative Potency Data

The table below summarizes the impact of the 1,4-oxazepane ring size on biological activity compared to 6-membered morpholines.

TargetCompound IDScaffoldR-Group (N-Subst.)Ki / IC50 (nM)Selectivity (vs. Isoform)Ref
Dopamine D4 1a (Morpholine)Morpholine4-Cl-Benzyl120 nM>50x (vs D2)[1]
Dopamine D4 1b (Oxazepane) 1,4-Oxazepane 4-Cl-Benzyl 15 nM >200x (vs D2) [1]
Dopamine D4 1c (Me-Oxazepane)2-Me-1,4-Oxazepane4-Cl-Benzyl8 nM>300x (vs D2)[1]
RIPK1 GSK'481BenzoxazepinoneIndole-amide10 nM>1000x (vs RIPK3)[2]

Experimental Protocols

Protocol A: Synthesis of N-(4-Chlorobenzyl)-1,4-oxazepane

Objective: To synthesize a core 1,4-oxazepane scaffold suitable for SAR exploration. Scope: This protocol uses a "diol-cyclization" approach adapted for 7-membered rings.

Materials:

  • N-(4-Chlorobenzyl)amine (1.0 eq)

  • 2-(2-Bromoethoxy)ethanol (1.1 eq) (Bis-electrophile precursor)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Acetonitrile (ACN) (anhydrous)

  • Sodium Iodide (NaI) (0.1 eq - Catalyst)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve N-(4-chlorobenzyl)amine (10 mmol) in anhydrous ACN (50 mL).

  • Addition: Add finely ground

    
     (30 mmol) and NaI (1 mmol). Stir for 10 minutes at room temperature.
    
  • Alkylation: Dropwise add 2-(2-bromoethoxy)ethanol (or the corresponding dimesylate for higher reactivity) (11 mmol) over 20 minutes.

    • Note: The use of the dimesylate of diethylene glycol is often preferred for 7-membered rings to improve yields over the dibromide.

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 24–48 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, 0–5% MeOH in DCM).
    
  • Validation: Confirm structure via

    
    -NMR (look for characteristic multiplet signals for the 7-membered ring protons at 
    
    
    
    1.8–3.8 ppm) and LC-MS (
    
    
    ).
Protocol B: RIPK1 ADP-Glo™ Kinase Assay

Objective: To evaluate the inhibitory potency of oxazepane derivatives against RIPK1. Principle: Measures the amount of ADP produced during the kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

Reagents:

  • Recombinant human RIPK1 (catalytic domain).

  • Substrate: Myelin Basic Protein (MBP) or specific RIPK1 peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Prep: Prepare 3x serial dilutions of oxazepane derivatives in DMSO. Final DMSO concentration in assay < 1%.

  • Enzyme Mix: Dilute RIPK1 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% BSA). Dispense 5 
    
    
    
    L/well into a 384-well white plate.
  • Incubation: Add compounds (2.5

    
    L) and incubate for 15 minutes at RT.
    
  • Reaction Start: Add 2.5

    
    L of ATP/Substrate mix (Final ATP: 10 
    
    
    
    M). Incubate for 60 minutes at RT.
  • Termination (Step 1): Add 10

    
    L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
    
  • Detection (Step 2): Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate for 30 minutes.
    
  • Read: Measure luminescence on a microplate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Fit to a 4-parameter logistic equation to determine

    
    .
    

Decision Logic for SAR Optimization

The following decision tree guides the optimization of 1,4-oxazepane hits, specifically distinguishing between D4-selective and Kinase-selective designs.

SAR_Logic Hit 1,4-Oxazepane Hit Identified TargetCheck Primary Target? Hit->TargetCheck D4 GPCR (Dopamine D4) TargetCheck->D4 CNS / GPCR Kinase Kinase (RIPK1) TargetCheck->Kinase Inflammation N_Subst Optimize N-Substituent (Benzyl/Aryl) D4->N_Subst Step 1 C2_Subst C2-Substitution (Chirality Check) N_Subst->C2_Subst Step 2: Potency Selectivity Check D2/D4 Selectivity C2_Subst->Selectivity Step 3: Safety Fused Consider Benz-fusion (Benzoxazepinone) Kinase->Fused Step 1: Scaffold Allosteric Optimize for Back-Pocket (Lipophilic) Fused->Allosteric Step 2: Specificity

Figure 2: Strategic SAR decision tree for 1,4-oxazepane optimization.

References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Journal of Medicinal Chemistry, 2004. Link

  • DNA-encoded library screening identifies benzo[b][1,4]oxazepin-4-ones as highly potent and mono-selective receptor interacting protein 1 (RIP1) kinase inhibitors. Journal of Medicinal Chemistry, 2013. Link

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. The Journal of Organic Chemistry, 2017.[2] Link

  • Gold(I)-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes providing access to morpholine, piperazine or oxazepane derivatives. Organic Chemistry Frontiers, 2023. Link

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Peptidomimetics Utilizing 1,4-Oxazepane Amino Ester Scaffolds

Abstract Peptidomimetics represent a cornerstone of modern drug discovery, offering the therapeutic potential of peptides with enhanced pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering the therapeutic potential of peptides with enhanced pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the synthesis and application of peptidomimetics built upon the 1,4-oxazepane scaffold, a seven-membered heterocycle recognized for its unique structural and biological properties.[2][3] We present detailed, field-proven protocols for the synthesis of chiral 1,4-oxazepane amino esters via solid-phase and solution-phase methodologies. Furthermore, we delineate strategies for incorporating these novel amino acid surrogates into peptide backbones using both standard solid-phase peptide synthesis (SPPS) and multicomponent reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds to create next-generation therapeutics.[4]

Introduction: The Rationale for 1,4-Oxazepane in Peptidomimetic Design

The therapeutic utility of native peptides is often hindered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics address these limitations by introducing non-natural structural elements that mimic the essential pharmacophoric features of a native peptide while conferring improved drug-like properties.[1]

The 1,4-oxazepane motif has emerged as a "privileged scaffold" in medicinal chemistry.[2][5] As a seven-membered heterocycle, it possesses a distinct three-dimensional architecture and conformational flexibility that allows it to interact with diverse biological targets with high affinity.[2] This scaffold is found in compounds targeting a range of therapeutic areas, including central nervous system (CNS) disorders and inflammatory diseases.[2][6] By incorporating 1,4-oxazepane-based amino acids into a peptide sequence, it is possible to introduce significant conformational constraints. This can pre-organize the peptidomimetic into a bioactive conformation, such as a β-turn, which is crucial for many protein-protein interactions.[7][8]

This application note details robust synthetic routes to generate these valuable 1,4-oxazepane building blocks and integrate them into larger, functional peptidomimetics.

Synthesis of Chiral 1,4-Oxazepane Amino Acid Building Blocks

The successful preparation of peptidomimetics hinges on the efficient and stereocontrolled synthesis of the core building blocks. Here, we present two primary strategies for synthesizing chiral 1,4-oxazepane-5-carboxylic acids.

Strategy A: Solid-Phase Synthesis from Homoserine Derivatives

This modern approach leverages the advantages of solid-phase synthesis to construct the oxazepane ring system, allowing for simplified purification and handling. The synthesis commences with Fmoc-protected homoserine immobilized on Wang resin.[9] The key transformation is a cleavage-induced intramolecular cyclization.

Causality Behind Experimental Choices:

  • Solid Support (Wang Resin): The acid-labile Wang resin is chosen to allow for cleavage of the synthesized molecule from the solid support under conditions that can simultaneously trigger the desired cyclization.

  • Fmoc-HSe(TBDMS)-OH: The use of Fmoc-protected homoserine with a silyl-protected side-chain hydroxyl group (TBDMS) ensures compatibility with standard Fmoc-based peptide synthesis chemistry and prevents unwanted side reactions during the initial steps.

  • Cleavage/Cyclization Cocktail (TFA/Et₃SiH): Trifluoroacetic acid (TFA) cleaves the molecule from the resin and removes the silyl protecting group. The triethylsilane (Et₃SiH) acts as a scavenger and reducing agent, which is crucial for facilitating the reductive cyclization to form the 1,4-oxazepane ring rather than a six-membered lactone.[9]

Protocol 1: Solid-Phase Synthesis of 2-Phenyl-1,4-oxazepane-5-carboxylic Acid Derivatives [9]

  • Resin Preparation: Swell Fmoc-HSe(TBDMS)-OH loaded Wang resin (1.0 eq) in dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (x5), DCM (x5), and DMF (x5).

  • Sulfonylation: Dissolve 2-nitrobenzenesulfonyl chloride (2.0 eq) and collidine (4.0 eq) in N-methyl-2-pyrrolidone (NMP). Add the solution to the resin and agitate for 2 hours. Wash with NMP (x5) and DCM (x5).

  • Alkylation: Dissolve 2-bromoacetophenone (5.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 eq) in NMP. Add to the resin and agitate overnight. Wash with NMP (x5) and DCM (x5).

  • Cleavage and Cyclization: Prepare a cleavage cocktail of TFA/Et₃SiH/DCM (10:1:9 v/v/v). Add the cocktail to the dried resin and agitate for 30 minutes at room temperature.

  • Workup and Purification: Filter the resin and wash with fresh cleavage cocktail (x3). Combine the filtrates and evaporate the solvent under a stream of nitrogen. Lyophilize the crude product overnight. Purify the resulting diastereomeric mixture of 1,4-oxazepane derivatives by reverse-phase HPLC.

cluster_SPPS Solid-Phase Synthesis Workflow Resin Fmoc-HSe(TBDMS)-Wang Resin Deprotected H-HSe(TBDMS)-Wang Resin Resin->Deprotected 1. 20% Piperidine/DMF Sulfonylated Nosyl-HSe(TBDMS)-Wang Resin Deprotected->Sulfonylated 2. Nosyl-Cl, Collidine Alkylated N-Phenacyl Nosyl-HSe(TBDMS)-Wang Resin Sulfonylated->Alkylated 3. 2-Bromoacetophenone, DBU Cleavage Cleavage & Cyclization (TFA/Et3SiH) Alkylated->Cleavage Product Crude 1,4-Oxazepane (Diastereomeric Mixture) Cleavage->Product Purified Purified Diastereomers Product->Purified RP-HPLC

Caption: Workflow for the solid-phase synthesis of 1,4-oxazepane amino acids.

Strategy B: One-Pot Synthesis via Tandem Aziridine/Epoxide Ring Opening

This elegant solution-phase strategy constructs the 1,4-oxazepane ring in a single pot from readily available chiral precursors. The reaction proceeds via a tandem sequence where an epoxy alcohol acts first as a nucleophile to open an amino acid-derived aziridine, and then as an electrophile in a subsequent intramolecular cyclization.[3][10]

Causality Behind Experimental Choices:

  • Chiral Aziridine: Derived from S-amino acids, the aziridine serves as the nitrogen-containing component and sets one of the stereocenters in the final product.

  • Epoxy Alcohol (R-glycidol): This bifunctional molecule is key to the one-pot strategy. The alcohol is the nucleophile for the initial intermolecular ring-opening, and the epoxide is the electrophile for the final intramolecular cyclization.

  • Lewis Acid Catalyst (e.g., LiClO₄): A mild Lewis acid is used to activate both the aziridine and epoxide rings, facilitating the nucleophilic attacks and controlling regioselectivity.

Protocol 2: One-Pot Synthesis of 3,6-Disubstituted 1,4-Oxazepanes [3][10]

  • Reaction Setup: To a solution of the chiral N-tosyl aziridine derived from an S-amino acid (1.0 eq) in anhydrous acetonitrile, add lithium perchlorate (LiClO₄, 1.0 eq).

  • Nucleophilic Addition: Add R-glycidol (1.2 eq) to the mixture and stir at room temperature for 4-6 hours, monitoring by TLC until the aziridine is consumed.

  • Cyclization: Add potassium carbonate (K₂CO₃, 2.0 eq) to the reaction mixture and heat to 80 °C for 8-12 hours to promote intramolecular cyclization.

  • Workup: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to yield the enantiomerically pure 3,6-disubstituted 1,4-oxazepane.

cluster_Tandem Tandem Ring-Opening/Closing Workflow Start Chiral Aziridine + R-Glycidol Step1 Intermolecular Aziridine Ring Opening Start->Step1 1. LiClO4, MeCN Intermediate Linear Amino Alcohol Intermediate Step1->Intermediate Step2 Intramolecular Epoxide Ring Opening (Cyclization) Intermediate->Step2 2. K2CO3, 80°C Product Enantiopure 1,4-Oxazepane Step2->Product

Caption: One-pot synthesis of 1,4-oxazepanes via a tandem reaction sequence.

Incorporation into Peptidomimetic Chains

With the chiral 1,4-oxazepane amino acid in hand, it can be incorporated into a larger peptide sequence using established methodologies.

Method A: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool in combinatorial chemistry for rapidly generating libraries of peptide-like molecules.[11][12] A 1,4-oxazepane derivative containing a primary or secondary amine can serve as the amine component in this one-pot reaction, allowing for the efficient construction of a dipeptoid structure.[13]

Protocol 3: Ugi Reaction for Peptidomimetic Synthesis [11]

  • Imine Formation: In a flask, suspend paraformaldehyde (1.2 eq) in dry methanol. Add the 1,4-oxazepane amine derivative (1.0 eq) and stir for 2 hours at room temperature to form the imine in situ.

  • Component Addition: To this suspension, add the carboxylic acid component (e.g., acetic acid, 1.0 eq) and the isocyanide component (e.g., ethyl 2-isocyanoacetate, 1.0 eq).

  • Reaction: Stir the solution at room temperature for 24-72 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting peptidomimetic product by silica gel column chromatography or reverse-phase HPLC.

cluster_Ugi Ugi Reaction for Peptidomimetic Assembly Amine 1,4-Oxazepane Amine Reaction Ugi 4-CR Amine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Acid Carboxylic Acid Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product Dipeptoid Product Reaction->Product One Pot, MeOH, RT

Caption: Schematic of the Ugi four-component reaction for peptidomimetic synthesis.

Method B: Standard Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected 1,4-oxazepane-5-carboxylic acid synthesized via Strategy 2.1 can be directly used as a non-canonical amino acid in a standard automated or manual Fmoc-SPPS workflow.[14][15][16]

Protocol 4: SPPS Coupling of a 1,4-Oxazepane Amino Acid [14][17]

(This protocol assumes the peptide chain is being assembled on a Rink Amide resin and the N-terminal Fmoc group has just been removed.)

  • Activation: In a separate vial, dissolve the Fmoc-protected 1,4-oxazepane-5-carboxylic acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq) to the solution and vortex for 1 minute.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (x5) and DCM (x5).

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

Data Summary

The following table summarizes representative outcomes for the synthesis of 1,4-oxazepane scaffolds, highlighting the versatility of the described methods.

Synthetic StrategyKey ReactantsTypical YieldStereoselectivityReference
Solid-Phase Synthesis Fmoc-HSe(TBDMS)-OH, 2-bromoacetophenones40-70% (crude)Mixture of diastereomers, separable by HPLC[9]
Tandem Ring Opening N-Tosyl aziridine, R-glycidol60-85%Enantiomerically pure[3][10]
Ugi Reaction 1,4-Oxazepane amine, isocyanide, etc.45-85%Dependent on chiral inputs[11][13]

Conclusion

The 1,4-oxazepane amino ester is a highly valuable, conformationally defined building block for the construction of sophisticated peptidomimetics. The solid-phase and one-pot solution-phase syntheses described herein provide reliable and scalable access to these scaffolds. Their subsequent incorporation into peptide chains, either through rapid Ugi reactions or controlled SPPS, opens the door to novel chemical entities with precisely engineered three-dimensional structures. By leveraging these protocols, researchers can explore new chemical space and develop next-generation therapeutics with enhanced stability, selectivity, and biological activity.[18][19]

References

  • Uličná, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

  • Samanta, K., & Panda, G. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. Available at: [Link]

  • Samanta, K., & Panda, G. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. PubMed. Available at: [Link]

  • Katritzky, A. R., et al. (2013). Oxyazapeptides: synthesis, structure determination, and conformational analysis. The Journal of Organic Chemistry. Available at: [Link]

  • D'Hondt, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Available at: [Link]

  • Hurst, D., et al. (2023). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. PubMed. Available at: [Link]

  • Floersheim, P., et al. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Available at: [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • D'Hondt, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. Available at: [Link]

  • Wikipedia. (2024). Ring-closing metathesis. Wikipedia. Available at: [Link]

  • Pokrovsky, M. A., et al. (2021). Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. Molecules. Available at: [Link]

  • Reddy, T. J., et al. (2007). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Arkivoc. Available at: [Link]

  • Lee, J., et al. (2023). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Available at: [Link]

  • Zuercher, W. J., & Grubbs, R. H. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. Available at: [Link]

  • de Graaff, M., et al. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed. Available at: [Link]

  • Ghasemzadeh, M. A., & Namazi, H. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. Available at: [Link]

  • Gil-Redondo, R., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]

  • Kazmaier, U. (2012). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Molecules. Available at: [Link]

  • Floersheim, P., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics as next-generation therapeutic applications. Molecules. Available at: [Link]

Sources

Application

Incorporating 1,4-oxazepane into fragment-based drug design

Application Note: Incorporating 1,4-Oxazepane into Fragment-Based Drug Design (FBDD) Executive Summary: Escaping Flatland In the landscape of Fragment-Based Drug Design (FBDD), the "escape from flatland" is no longer a t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating 1,4-Oxazepane into Fragment-Based Drug Design (FBDD)

Executive Summary: Escaping Flatland

In the landscape of Fragment-Based Drug Design (FBDD), the "escape from flatland" is no longer a theoretical preference but a clinical necessity.[1] While traditional fragment libraries are saturated with planar,


-rich heteroaromatics (indoles, pyridines), these structures often suffer from poor solubility and limited vectoral growth options.[1]

The 1,4-oxazepane scaffold (a 7-membered heterocycle containing one oxygen and one nitrogen) represents a high-value "privileged structure."[1][2] Unlike its 6-membered morpholine analog, the 1,4-oxazepane ring adopts a flexible twist-chair conformation .[1] This flexibility allows the scaffold to sample unique conformational space, presenting bond vectors that are inaccessible to rigid planar fragments.[1]

This guide details the integration of 1,4-oxazepane into FBDD campaigns, covering library design, specific synthetic protocols, and biophysical screening methodologies.[1]

Chemical Space & Properties: The 7-Membered Advantage

The primary value of the 1,4-oxazepane lies in its Fsp3 character (fraction of


 hybridized carbons) and its distinct vector geometry.[1]
Table 1: Physicochemical Comparison (Morpholine vs. 1,4-Oxazepane)
PropertyMorpholine (6-membered)1,4-Oxazepane (7-membered)Impact on Drug Design
Conformation Rigid ChairTwist-Chair / Flexible 1,4-Oxazepane adapts to protein pockets; higher entropic penalty but better fit.[1]
Vector Angles ~109.5° (Tetrahedral)Variable / Non-canonical Accesses "off-axis" sub-pockets.[1]
Basicity (pKa) ~8.3~9.5 - 10.0 Higher basicity requires careful pH handling in screens; good for cation-pi interactions.[1]
Lipophilicity Low LogPModerate LogP Slightly higher lipophilicity improves membrane permeability.[1]
Metabolic Stability HighHigh Resistant to oxidative metabolism; excellent core for CNS drugs.[1]

Scientific Insight: The pKa shift is critical. The 7-membered ring relieves torsional strain, altering the nitrogen lone pair availability.[1] In FBDD screening (e.g., SPR or NMR), buffers must be adjusted to pH 7.4–8.0 to ensure the protonation state mimics physiological conditions without inducing aggregation.[1]

Library Design & Vector Mapping

To maximize the utility of this scaffold, one must not treat it as a simple linker.[1] It is a hub .

Diagram 1: The 1,4-Oxazepane Vector Map

This diagram illustrates the logical flow of functionalizing the scaffold to probe adjacent protein sub-pockets.[1]

VectorMap Core 1,4-Oxazepane Core (Twist-Chair) N4 N4 Position (Major Vector) Core->N4 Reductive Amination (Grow into hydrophobic pockets) C2 C2/C7 Positions (Chiral Centers) Core->C2 Alpha-substitution (Define stereochemistry) C6 C6 Position (Solubility/Polarity) Core->C6 Functionalization (H-bond donors/acceptors) Target Protein Sub-Pockets N4->Target Primary Interaction C2->Target Selectivity Filter

Caption: Vector mapping for 1,4-oxazepane. N4 allows rapid growth; C2/C7 substitutions lock conformation and provide selectivity.

Protocol A: Scalable Synthesis of the 1,4-Oxazepane Core

Many commercial sources offer limited diversity.[1] The following protocol is adapted for high-throughput synthesis of 2-substituted 1,4-oxazepanes, ideal for generating a fragment library.

Mechanism: This route utilizes a reductive cyclization strategy or a ring-expansion approach.[1] We prioritize the Amino-Alcohol/Epichlorohydrin route for its scalability and access to the C2-vector.[1]

Materials:
  • 3-amino-1-propanol derivatives (commercially available).[1]

  • Epichlorohydrin (chiral or racemic).

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF (anhydrous) and DMF.

Step-by-Step Procedure:
  • N-Alkylation (The Anchor):

    • Dissolve the amino-alcohol (1.0 eq) in THF.[1]

    • Add benzaldehyde (1.0 eq) and NaBH(OAc)3 to protect the amine as a benzyl group (N-Bn). Note: The Benzyl group serves as a hydrophobic handle for initial crystallization and can be removed later.

    • QC Point: Verify mono-alkylation via LC-MS.

  • Epoxide Opening & Cyclization:

    • To the N-benzyl-3-amino-1-propanol (1.0 eq) in DMF at 0°C, add NaH (2.2 eq) slowly.

    • Stir for 30 mins to generate the alkoxide.

    • Add Epichlorohydrin (1.1 eq) dropwise.

    • Heat to 60°C for 4-6 hours.

    • Mechanism:[1][3][4] The alkoxide opens the epoxide, followed by intramolecular displacement of the chloride by the amine (or vice versa, depending on conditions, yielding the 7-membered ring).[1]

  • Purification:

    • Quench with saturated NH4Cl.[1] Extract with EtOAc.[1]

    • The resulting 2-chloromethyl-1,4-oxazepane or hydroxy-derivative can be isolated via silica chromatography (DCM/MeOH gradient).[1]

  • Library Diversification (The "Grow" Step):

    • The resulting core contains a secondary amine (after debenzylation) or a functionalizable side chain.

    • Protocol: Use parallel synthesis (96-well block) to react the core with a library of sulfonyl chlorides, acid chlorides, or aryl halides (Buchwald-Hartwig).[1]

Protocol B: Biophysical Screening (NMR & SPR)

Because 1,4-oxazepanes are highly soluble but basic, standard screening protocols must be modified.[1]

Solubility & Aggregation Assay (Pre-Screen)
  • Objective: Ensure the fragment is monomeric.

  • Method: Dynamic Light Scattering (DLS).

  • Threshold: Fragments showing scattering intensity > 10x buffer baseline at 1 mM are flagged.

  • Buffer: 50 mM Phosphate, pH 7.4, 150 mM NaCl.[1] Crucial: Do not use TRIS if investigating N-acylation chemistry downstream.

Ligand-Observed NMR (STD/WaterLOGSY)
  • Setup:

    • Protein concentration: 10 µM.[1]

    • Fragment concentration: 500 µM (50:1 ratio).

    • Temperature: 288 K (15°C) to slow exchange rates.

  • The "Twist" Factor:

    • 1,4-oxazepanes often show broad signals in 1D-NMR due to conformational flipping.[1]

    • Critical Step: If signals are broad, lower the temperature to 278 K to freeze the twist-chair conformation, or raise to 310 K to average it. Do not screen at the coalescence temperature.[1]

Surface Plasmon Resonance (SPR)
  • Chip: CM5 or Streptavidin (biotinylated protein).

  • Flow Rate: High flow (50-100 µL/min) to minimize mass transport effects.

  • Analysis: Look for "square" sensorgrams.[1] Slow on/off rates with this scaffold often indicate induced fit —the protein forcing the flexible ring into a specific chair conformation.[1] This is a high-quality hit indicator.

Workflow Visualization

Diagram 2: The 1,4-Oxazepane FBDD Pipeline

This flowchart integrates the synthesis and screening steps into a logical decision tree.

FBDD_Workflow Start Library Design (1,4-Oxazepane Core) Synth Synthesis (Epichlorohydrin Route) Start->Synth QC QC: Solubility & DLS (pH 7.4) Synth->QC Screen Biophysical Screen (STD-NMR / SPR) QC->Screen Pass Decision Hit Validation Screen->Decision Decision->Start No Binding XRay X-Ray Crystallography (Soak @ 20mM) Decision->XRay Specific Binding Chem Hit-to-Lead (Vector Growth) XRay->Chem Define Vector Chem->Screen Iterate

Caption: Integrated workflow for 1,4-oxazepane fragments. Note the critical QC step for solubility before screening.

References

  • Synthesis of 1,4-Oxazepane Scaffolds

    • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. J. Org.[1] Chem. (2012). Link

    • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[1] Link

  • Medicinal Chemistry Applications

    • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. J. Med. Chem. (2004).[1][5][6] Link

    • Suvorexant (Belsomra): Example of 7-membered diazepane ring utility in CNS drugs, validating the scaffold class.[1] Link

  • Fragment-Based Drug Discovery Principles

    • Fragment-based drug discovery for disorders of the central nervous system. Frontiers in Neuroscience. Link

    • Concepts and Core Principles of Fragment-Based Drug Design. MDPI Molecules. Link

  • Physicochemical Properties

    • 1,4-Oxazepane PubChem Entry (CID 21873275).[1][7] Link

Disclaimer: All protocols should be performed in accordance with standard laboratory safety guidelines. The synthesis of 1,4-oxazepanes involves alkylating agents (epichlorohydrin) which are potential carcinogens; handle with appropriate PPE and engineering controls.[1]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Establishing Reference Standards for 1,4-Oxazepane Amino Derivatives

For researchers, scientists, and drug development professionals venturing into the nuanced world of 1,4-oxazepane amino derivatives, the establishment of a reliable reference standard is a foundational pillar for data in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the nuanced world of 1,4-oxazepane amino derivatives, the establishment of a reliable reference standard is a foundational pillar for data integrity and project success. Unlike more common scaffolds, the commercial availability of certified reference materials for this specific class of heterocyclic compounds is limited. This guide provides a comprehensive framework for selecting, qualifying, and implementing reference standards for 1,4-oxazepane amino derivatives, ensuring the accuracy and reproducibility of your research.

The Critical Role of a Reference Standard

In the landscape of pharmaceutical development and chemical research, a reference standard serves as an unwavering benchmark against which all analytical measurements are compared. It is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a synthesized compound. For 1,4-oxazepane amino derivatives, which hold potential in medicinal chemistry, a robust reference standard is not merely a recommendation but a necessity for meaningful structure-activity relationship (SAR) studies, pharmacokinetic profiling, and ultimately, regulatory submission.

Navigating the Scarcity: Sourcing a Candidate Reference Standard

The primary challenge for researchers working with novel 1,4-oxazepane amino derivatives is the lack of commercially available certified reference standards. While some suppliers offer various derivatives, these are often sold as research chemicals without a comprehensive Certificate of Analysis (CoA) detailing their purity and characterization.

Table 1: Comparison of Potential Sources for 1,4-Oxazepane Amino Derivative Reference Standards

Source TypeDescriptionProsCons
Major Chemical Supplier (e.g., Sigma-Aldrich, VWR) Offers a wide range of research-grade chemicals.Readily available for purchase.Often lacks detailed analytical data; purity may not be sufficient for a reference standard. The buyer may be responsible for confirming identity and purity[1].
Specialty Chemistry Services (e.g., Custom Synthesis) Companies specializing in the synthesis of novel compounds.Can synthesize specific derivatives to high purity specifications.Higher cost; requires careful selection and auditing of the vendor.
In-house Synthesis and Purification The research laboratory synthesizes and purifies the compound.Full control over the synthesis and purification process.Requires significant expertise, time, and analytical resources for thorough characterization and validation.

Given the current landscape, a hybrid approach is often the most practical: procuring the highest-purity material available from a commercial supplier and then performing rigorous in-house qualification to establish it as a working reference standard.

The Cornerstone of Trust: A Multi-Pronged Approach to Characterization

A reference standard's utility is directly proportional to the rigor of its characterization. A multi-technique approach is essential to build a comprehensive profile of the candidate material, leaving no ambiguity about its identity and purity.

Structural Elucidation: Beyond a Simple Spectrum

Definitive structural confirmation is the first step. While one-dimensional NMR provides initial insights, two-dimensional techniques are indispensable for complex heterocyclic systems like 1,4-oxazepanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the proton environment and connectivity.

    • ¹³C NMR : Reveals the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC) : Essential for unambiguously assigning proton and carbon signals and confirming the connectivity within the 1,4-oxazepane ring and its substituents. These techniques are crucial for distinguishing between isomers.

  • Mass Spectrometry (MS) :

    • High-Resolution Mass Spectrometry (HRMS) : Provides a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

Purity Assessment: A Quantitative Endeavor

Purity is not an absolute but a measured value. The use of orthogonal analytical techniques is critical to ensure that all potential impurities (e.g., starting materials, by-products, residual solvents) are detected and quantified.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection : The workhorse for purity analysis. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

  • Gas Chromatography (GC) : Particularly useful for identifying and quantifying volatile impurities and residual solvents.

  • Differential Scanning Calorimetry (DSC) : A thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances.

Experimental Protocols: Establishing Your In-House Reference Standard

The following protocols provide a detailed methodology for the characterization and qualification of a candidate 1,4-oxazepane amino derivative reference standard.

Protocol 1: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the candidate reference standard and dissolve it in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H and ¹³C NMR Acquisition : Acquire standard 1D ¹H and ¹³C NMR spectra.

  • 2D NMR Acquisition : Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

  • Data Analysis : Integrate and assign all peaks in the 1D and 2D spectra to the proposed structure of the 1,4-oxazepane amino derivative. The HMBC experiment is particularly crucial for confirming the connectivity of the amino group and any other substituents to the oxazepane ring.

cluster_nmr NMR Structural Elucidation Workflow sample_prep Sample Preparation (5-10 mg in deuterated solvent) nmr_acq NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) sample_prep->nmr_acq Dissolve data_analysis Spectral Analysis & Assignment nmr_acq->data_analysis Process Spectra structure_confirm Structure Confirmed data_analysis->structure_confirm Confirm Connectivity

Caption: Workflow for NMR-based structural confirmation.

Protocol 2: Purity Determination by HPLC-UV
  • Method Development :

    • Column Selection : A C18 reversed-phase column is a good starting point.

    • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation of polar and non-polar impurities.

    • Detection : UV detection at a wavelength where the 1,4-oxazepane amino derivative has significant absorbance.

  • Standard and Sample Preparation :

    • Prepare a stock solution of the candidate reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent.

    • Prepare samples of the material to be tested at the same concentration.

  • Analysis : Inject the standard and sample solutions into the HPLC system.

  • Data Processing :

    • Determine the retention time of the main peak from the standard injection.

    • In the sample chromatogram, identify the main peak and any impurity peaks.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. For more accurate quantification, a response factor for each impurity may be necessary.

cluster_hplc HPLC Purity Analysis Workflow method_dev HPLC Method Development (Column, Mobile Phase, Detection) prep Standard & Sample Preparation (Known Concentration) method_dev->prep analysis HPLC Analysis (Injection & Data Acquisition) prep->analysis data_proc Data Processing (Peak Integration & Purity Calculation) analysis->data_proc purity_report Purity Report data_proc->purity_report

Caption: Workflow for HPLC-based purity determination.

Data Presentation: A Comparative Overview

Once characterized, the data for your in-house qualified reference standard should be meticulously documented. Below is a template for comparing your qualified standard to a commercially available research-grade material.

Table 2: Comparative Data for a Hypothetical 6-Amino-1,4-Oxazepane Reference Standard

ParameterIn-House Qualified StandardCommercial Research-Grade Material
Identity Confirmation (¹H, ¹³C, 2D NMR, HRMS) Fully assigned spectra consistent with structure. HRMS data confirms elemental composition.Supplier may provide limited ¹H NMR data.
Purity by HPLC-UV (%) 99.8% (by area normalization)Stated as >95%, no chromatogram provided.
Residual Solvents (GC-HS) <0.1%Not specified.
Water Content (Karl Fischer) 0.2%Not specified.
Certificate of Analysis Comprehensive internal CoA with all spectral and chromatographic data.Basic CoA with limited data.
Traceability Traceable to internal analytical methods and calibrated instrumentation.Generally not traceable.

Conclusion: A Commitment to Quality

In the absence of readily available certified reference standards for 1,4-oxazepane amino derivatives, the responsibility falls upon the researcher to establish a well-characterized in-house standard. This guide provides a roadmap for this critical process, from sourcing candidate materials to performing rigorous analytical characterization. By adopting a multi-technique approach and meticulously documenting all findings, you can ensure the integrity of your research and contribute to the advancement of this promising area of medicinal chemistry.

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 1,4-Oxazepan-6-one Hydrochloride.
  • Sigma-Aldrich. 6-Morpholino-1,4-oxazepane AldrichCPR.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: HPLC and TLC Methods for Purity Analysis of 1,4-Oxazepan-6-one.
  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • BOC Sciences.
  • Hamzah, B.F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245.
  • 4-Amino-Labs. Analytical Reagents Archives.
  • BenchChem. (R)-1,4-oxazepan-6-ol | 1022915-33-8.
  • PubChem. tert-Butyl 6-(aminomethyl)
  • AiFChem. tert-Butyl (1,4-oxazepan-6-yl)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.